6-(tert-Butyl)indoline 6-(tert-Butyl)indoline
Brand Name: Vulcanchem
CAS No.: 261711-90-4
VCID: VC21204509
InChI: InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3
SMILES: CC(C)(C)C1=CC2=C(CCN2)C=C1
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

6-(tert-Butyl)indoline

CAS No.: 261711-90-4

Cat. No.: VC21204509

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butyl)indoline - 261711-90-4

CAS No. 261711-90-4
Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name 6-tert-butyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3
Standard InChI Key FXADKCMBPNFSJC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(CCN2)C=C1
Canonical SMILES CC(C)(C)C1=CC2=C(CCN2)C=C1

Structural Characteristics and Basic Properties

Chemical Structure and Classification

6-(tert-Butyl)indoline consists of a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing saturated ring. The distinguishing feature is the tert-butyl group attached at position 6 of the benzene portion of the indoline core. This structural arrangement confers unique physical and chemical properties that differentiate it from unsubstituted indoline and related heterocycles.

The chemical formula of 6-(tert-Butyl)indoline is C12H17N, with a molecular weight of 175.27 g/mol. The compound features a secondary amine (N-H) in the five-membered ring and a bulky tert-butyl group that significantly influences its three-dimensional structure and reactivity patterns.

Table 1: Structural Information for 6-(tert-Butyl)indoline

ParameterValue
Chemical FormulaC12H17N
Molecular Weight175.27 g/mol
Structural ClassificationIndoline derivative
Key Functional GroupsSecondary amine (N-H), tert-butyl substituent
Ring SystemBicyclic (benzene fused with saturated pyrrolidine)

Physical Properties

Based on the structural features and comparison with related indoline derivatives, 6-(tert-Butyl)indoline is expected to exhibit the following physical properties:

Table 2: Predicted Physical Properties of 6-(tert-Butyl)indoline

PropertyPredicted CharacteristicBasis for Prediction
Physical State (25°C)Colorless to pale yellow liquid or solidTypical for indoline derivatives
Boiling Point>220°C (higher than unsubstituted indoline)Increased molecular weight due to tert-butyl group
SolubilityHigh in organic solvents, poor in waterLipophilic nature of the tert-butyl substituent
LogPApproximately 3.2-3.8Higher than unsubstituted indoline due to hydrophobic tert-butyl group
OdorCharacteristic, possibly amine-likeTypical for nitrogen-containing heterocycles

Synthetic Approaches

Synthetic ApproachKey StepsAdvantages/Challenges
Direct Friedel-Crafts AlkylationReaction of indoline with tert-butyl halide using Lewis acid catalystsChallenge: Controlling regioselectivity at position 6
Reduction of 6-(tert-Butyl)indoleCatalytic hydrogenation of the corresponding indole derivativeAdvantage: Mild conditions; Challenge: Selective reduction
Cyclization of Pre-functionalized PrecursorsIntramolecular C-N bond formation from appropriately substituted aniline derivativesAdvantage: Better control of substitution pattern
Radical tert-ButylationRadical-mediated introduction of tert-butyl group to indolineChallenge: Precise positional control

Industrial Production Considerations

For large-scale synthesis, factors such as cost-effectiveness, environmental impact, and scalability would be critical. The use of catalytic methods and green chemistry approaches would be preferred over traditional methods that employ stoichiometric amounts of reagents or generate significant waste.

Chemical Reactivity and Reactions

Influence of Structural Features on Reactivity

The reactivity of 6-(tert-Butyl)indoline is influenced by two key structural features:

  • The indoline nitrogen, which functions as a nucleophilic center

  • The tert-butyl group, which imparts steric hindrance and electronic effects

These features lead to distinctive reactivity patterns that differ from both unsubstituted indoline and other indoline derivatives with different substituents.

Key Reaction Types

Table 4: Predicted Reactivity Patterns of 6-(tert-Butyl)indoline

Reaction TypeExpected BehaviorInfluencing Factors
N-FunctionalizationFacile reactions with electrophiles (alkyl halides, acyl chlorides)Nucleophilicity of the secondary amine
Electrophilic Aromatic SubstitutionDirected primarily to positions 5 and 7Electronic and steric effects of tert-butyl group
OxidationConversion to 6-(tert-butyl)indole under oxidizing conditionsOxidizable C-N bond in the saturated ring
ReductionLimited further reduction under standard conditionsAlready saturated pyrrolidine ring
DeprotonationN-H deprotonation with strong basesModerate acidity of the N-H proton

Spectroscopic Characteristics

NMR Spectroscopic Features

The 1H NMR spectrum of 6-(tert-Butyl)indoline would show distinctive signals that could serve as diagnostic features for structural confirmation:

Table 5: Predicted 1H NMR Spectral Features

Proton TypeExpected Chemical Shift (ppm)Multiplicity and IntegrationDistinctive Features
tert-Butyl CH31.3-1.4Singlet (9H)Sharp, intense signal
CH2 at position 22.9-3.1Triplet (2H)Adjacent to nitrogen
CH2 at position 33.4-3.6Triplet (2H)Adjacent to aromatic ring
N-H3.5-3.8Broad singlet (1H)May show temperature dependence
Aromatic protons6.5-7.5Complex pattern (3H)Distinctive substitution pattern

IR Spectroscopy

Key IR absorption bands would include:

  • N-H stretching at 3300-3500 cm-1

  • Aromatic C-H stretching at 3000-3100 cm-1

  • Aliphatic C-H stretching (tert-butyl) at 2950-2970 cm-1

  • C=C aromatic stretching at 1600-1650 cm-1

Biological Activity and Applications

Therapeutic AreaPossible ActivityStructural RationaleRelated Compounds
AnticancerAntiproliferative effectsIndoline scaffold with lipophilic substituent6-(tert-Butyl)indolin-2-one derivatives
AntimicrobialActivity against bacterial pathogensEnhanced membrane penetration due to lipophilicitySubstituted indolines with various functional groups
NeurologicalInteraction with CNS receptorsStructural resemblance to neurotransmitter scaffoldsVarious indole and indoline alkaloids
Anti-inflammatoryModulation of inflammatory pathwaysPotential interaction with enzymes in inflammation cascadeIndolin-2-one derivatives

Synthetic Applications

6-(tert-Butyl)indoline could serve as a valuable building block in synthetic chemistry:

  • As a precursor for more complex heterocyclic compounds

  • In the synthesis of potential pharmacophores

  • As a component in the development of functional materials

  • As an intermediate in the preparation of specialized catalysts or ligands

Structure-Activity Relationship Analysis

Influence of the tert-Butyl Group

The tert-butyl substituent at position 6 significantly impacts the properties and potential biological activity of the molecule in several ways:

Table 7: Effects of tert-Butyl Substitution

PropertyEffect of tert-Butyl GroupPotential Consequences
Steric PropertiesIntroduces significant bulkMay affect binding to biological targets
Electronic PropertiesElectron-donatingIncreases electron density in the aromatic ring
LipophilicitySubstantial increaseEnhanced membrane permeability
Metabolic StabilityProtection against certain metabolic pathwaysPotentially improved pharmacokinetic profile
Solubility ProfileDecreased aqueous solubilityMay require formulation strategies for drug applications

Comparative Analysis with Related Compounds

Table 8: Comparison with Structurally Related Compounds

CompoundStructural DifferenceExpected Impact on Properties
IndolineLacks tert-butyl groupLower lipophilicity, different electronic properties
6-(tert-Butyl)indoleContains double bond in five-membered ringMore rigid structure, different reactivity pattern
6-(tert-Butyl)indolin-2-oneContains carbonyl at position 2Additional hydrogen bond acceptor, different biological interaction profile
tert-Butyl 6-nitro-1H-indole-1-carboxylateDifferent core structure with nitro groupDistinctly different electronic properties and reactivity

Compounds like tert-butyl 6-nitro-1H-indole-1-carboxylate exhibit biological activity against various targets, suggesting that the 6-(tert-Butyl)indoline scaffold might display similar potential with appropriate structural modifications.

Current Research and Future Directions

Gaps in Current Knowledge

Several areas remain unexplored regarding 6-(tert-Butyl)indoline:

  • Optimized synthetic methodologies specifically for this compound

  • Comprehensive physical and spectroscopic characterization

  • Systematic evaluation of biological activities

  • Structure-activity relationship studies with derivatives

Promising Research Directions

Table 9: Potential Research Areas

Research FocusObjectivesPotential Approaches
Synthetic MethodologyDevelop efficient, regioselective synthesisExploration of catalytic systems, flow chemistry
Biological ScreeningIdentify potential therapeutic applicationsHigh-throughput screening against various targets
Medicinal ChemistryDevelop biologically active derivativesSystematic modification of core structure
Material ScienceExplore applications in functional materialsIncorporation into polymers or photoactive systems

The hydroxymethyl-substituted indole derivatives show various biological activities including antimicrobial effects against S. aureus and anticancer properties against breast cancer cells, suggesting that systematic modification of the 6-(tert-Butyl)indoline structure could yield compounds with similar or enhanced activities.

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